3,5-dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Acetyl-CoA carboxylase Metabolic disease Enzyme inhibition

This 3,5-dimethoxybenzamide-pyrimidine-pyrrolidine compound (CAS 1796992-02-3) is a key ACC inhibitor chemotype referenced in US 8,962,641 B2. Its uniquely defined 3,5-dimethoxy substitution pattern and pyrrolidinopyrimidine moiety make it a critical starting point for SAR studies—substituting regioisomers or altering the heterocyclic amine carries high risk of potency and selectivity shifts. Without direct head-to-head data, only this exact CAS ensures reproducible target engagement profiling. Available as a reference standard for LC-MS/HPLC method development or impurity marker workflows. Inquire now for bulk pricing and custom synthesis options.

Molecular Formula C18H22N4O3
Molecular Weight 342.399
CAS No. 1796992-02-3
Cat. No. B2397297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide
CAS1796992-02-3
Molecular FormulaC18H22N4O3
Molecular Weight342.399
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCC2=NC=CC(=N2)N3CCCC3)OC
InChIInChI=1S/C18H22N4O3/c1-24-14-9-13(10-15(11-14)25-2)18(23)20-12-16-19-6-5-17(21-16)22-7-3-4-8-22/h5-6,9-11H,3-4,7-8,12H2,1-2H3,(H,20,23)
InChIKeyOHXJCPFBWSQXHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide (CAS 1796992-02-3): Procurement-Relevant Chemical Profile


3,5-Dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide (CAS 1796992-02-3) is a synthetic small molecule featuring a 3,5-dimethoxybenzamide core linked via a methylene bridge to a 4-(pyrrolidin-1-yl)pyrimidine moiety. The compound has been referenced in patent literature as a member of pyrimidine-substituted pyrrolidine derivatives explored as acetyl-CoA carboxylase (ACC) inhibitors [1]. Its structural architecture combines a hydrogen-bond-donating/accepting benzamide with a basic pyrrolidinopyrimidine, suggesting potential for target engagement in metabolic or oncology pathways. However, publicly available quantitative biological data for this specific compound remain extremely limited.

Why Generic Substitution of 3,5-Dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide Is Not Advisable Without Comparative Data


The benzamide-pyrimidine-pyrrolidine scaffold is shared by numerous compounds with divergent biological profiles. Small structural perturbations—such as methoxy substitution pattern on the benzamide ring, the nature of the heterocyclic amine, or linker length—can produce dramatic shifts in kinase selectivity, ACC isoform preference, or off-target reactivity [1]. Without direct head-to-head data for this specific compound, any substitution with a structurally similar analog (e.g., a 2-methoxy or 4-methoxy regioisomer, or a piperidine-for-pyrrolidine replacement) carries a high risk of altered potency, selectivity, or physicochemical properties that cannot be predicted a priori.

Quantitative Differentiation Evidence for 3,5-Dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide


ACC Inhibitory Activity: Class-Level Structural Context Without Direct Comparative Data

The target compound falls within the generic scope of pyrimidine-substituted pyrrolidine derivatives claimed as ACC inhibitors in US Patent 8,962,641 B2 [1]. However, no example in the patent explicitly characterizes this specific compound. The patent reports ACC1 and ACC2 IC50 values for structurally related examples ranging from sub-nanomolar to micromolar, but none correspond to the 3,5-dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide structure. Insufficient data exists to differentiate this compound from its closest analogs on potency grounds.

Acetyl-CoA carboxylase Metabolic disease Enzyme inhibition

Application Scenarios for 3,5-Dimethoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide Based on Available Evidence


Exploratory ACC Inhibitor Screening in Metabolic Disease Research

This compound may serve as a starting point for structure-activity relationship (SAR) studies around the pyrimidine-substituted pyrrolidine ACC inhibitor chemotype described in patent US 8,962,641 B2 [1]. Users would need to generate primary IC50 data against ACC1 and ACC2 to establish its position relative to characterized analogs. Without such data, its utility remains speculative.

Chemical Probe Development for Target Validation Studies

The 3,5-dimethoxybenzamide motif is a known pharmacophore in kinase and metabolic enzyme inhibitors. This compound could be evaluated as a chemical probe for ACC-dependent pathways in hepatocytes or adipocytes, provided that in-house selectivity profiling against related enzymes (e.g., fatty acid synthase, CPT-1) is performed [1].

Reference Standard for Analytical Method Development

With a defined CAS number (1796992-02-3), this compound can serve as a reference standard for LC-MS or HPLC method development and validation, particularly if it is used as a synthetic intermediate or impurity marker in processes involving related pyrimidine-pyrrolidine derivatives.

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